1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

Sigma-1 receptor Binding affinity Structure-activity relationship

1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the 3,4-dihydroisoquinoline class, characterized by a pyrrolidin-1-ylmethyl substituent at the C1 position. It is primarily utilized as a research tool in sigma-1 receptor (σ1R) pharmacology due to its documented binding affinity for this intracellular chaperone protein.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 921213-09-4
Cat. No. B11892242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
CAS921213-09-4
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NCCC3=CC=CC=C32
InChIInChI=1S/C14H18N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6H,3-4,7-11H2
InChIKeyOSXRJSLOJCQVDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (CAS 921213-09-4) for Sigma-1 Receptor Research: Procurement-Focused Overview


1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the 3,4-dihydroisoquinoline class, characterized by a pyrrolidin-1-ylmethyl substituent at the C1 position [1]. It is primarily utilized as a research tool in sigma-1 receptor (σ1R) pharmacology due to its documented binding affinity for this intracellular chaperone protein [2]. The compound's unique substitution pattern distinguishes it from other dihydroisoquinoline-based ligands, positioning it as a moderate-affinity probe suitable for structure-activity relationship (SAR) studies and receptor binding assays where high-potency agents may obscure subtle pharmacological effects [1][2].

Why Generic Sigma-1 Ligands Cannot Substitute for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (921213-09-4)


Sigma-1 receptor ligands exhibit extreme variability in affinity and functional selectivity, with Ki values spanning over four orders of magnitude (0.08 nM to >10,000 nM) depending on subtle structural modifications [1]. Substituting a 3,4-dihydroisoquinoline scaffold with alternative sigma-1 ligands such as haloperidol, BD-1047, or NE-100 without direct comparative binding data would invalidate experimental SAR interpretations due to vastly different binding kinetics and off-target profiles [2][3]. Even minor substitutions on the dihydroisoquinoline core—such as the addition of methoxy groups—can alter sigma-1 affinity by nearly two-fold [4]. Procurement decisions based on generic class membership rather than specific, quantified receptor interaction data risk experimental inconsistency, irreproducible results, and misinterpretation of biological outcomes [1][3].

Quantitative Differentiation of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (921213-09-4) for Informed Procurement


Sigma-1 Receptor Affinity: Direct Comparison with 6,7-Dimethoxy Scaffold Analog

1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline exhibits a sigma-1 receptor Ki of 1400 nM (1.40E+3 nM), as determined by competition binding assays against human sigma-1 receptor [1]. In contrast, the 6,7-dimethoxy-substituted analog 6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline demonstrates a sigma-1 Ki of 841 nM under comparable assay conditions [2]. This 1.7-fold difference in affinity demonstrates that the absence of methoxy groups on the dihydroisoquinoline core significantly attenuates receptor binding, establishing this compound as a distinct pharmacological entity rather than a simple interchangeable scaffold variant.

Sigma-1 receptor Binding affinity Structure-activity relationship

Selectivity Profile: Sigma-1 vs. Dopamine D5 and Alpha-2A Adrenergic Receptors

The compound demonstrates measurable selectivity over certain off-target receptors. Its affinity for sigma-1 (Ki = 1400 nM) is approximately 3-fold higher than for dopamine D5 receptor (Ki = 4200 nM; 4.20E+3 nM) and 3.4-fold higher than for alpha-2A adrenergic receptor (Ki = 4700 nM; 4.70E+3 nM) [1]. In contrast, the reference sigma-1 ligand haloperidol shows equipotent binding to sigma-1 and dopamine D2 receptors (Ki ≈ 1-3 nM for both), exhibiting no functional selectivity between these targets [2]. This differential selectivity profile positions 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline as a moderate-affinity probe with a distinct polypharmacology fingerprint compared to high-potency pan-sigma ligands.

Receptor selectivity Off-target binding Sigma-1 pharmacology

Comparative Sigma-1 Affinity: Positioning Relative to Reference Antagonists

To contextualize procurement decisions, the sigma-1 Ki of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (1400 nM) can be benchmarked against well-characterized sigma-1 antagonists. The selective antagonist BD-1047 exhibits a sigma-1 Ki of 0.93 nM (approximately 1500-fold higher affinity) , while NE-100 demonstrates a Ki of 1.03 nM (approximately 1360-fold higher affinity) [1]. The classical antipsychotic haloperidol binds sigma-1 with a Ki of 1.7 nM (approximately 820-fold higher affinity) [2]. This stark affinity differential confirms that 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline occupies a distinct niche as a low-to-moderate affinity sigma-1 ligand, unsuitable for applications requiring sub-nanomolar potency but potentially valuable for studying concentration-dependent receptor modulation or as a negative control in high-throughput screening campaigns.

Sigma-1 antagonist Binding affinity ranking Reference compounds

Chemical Purity: Benchmarking Against Commercial Availability Standards

Commercially available 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is supplied with a minimum purity specification of 97% as determined by HPLC analysis . This meets or exceeds the typical purity threshold (≥95%) required for reproducible biochemical and cell-based assays. In comparison, the 6,7-dimethoxy analog is available at 98% purity , indicating comparable synthetic accessibility and quality control benchmarks across this scaffold series. Procurement of the specified CAS 921213-09-4 ensures receipt of the validated chemical entity with documented purity, eliminating the risk of isomeric or substitutional contamination that could confound experimental interpretation.

Chemical purity Quality control Procurement specification

Optimal Research Applications for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (921213-09-4) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Dihydroisoquinoline-Based Sigma Ligands

Given the 1.7-fold difference in sigma-1 affinity relative to the 6,7-dimethoxy analog (Ki = 1400 nM vs. 841 nM), this compound serves as a critical unsubstituted control in SAR campaigns exploring the impact of electron-donating methoxy groups on receptor engagement [1][2]. Researchers synthesizing novel dihydroisoquinoline derivatives can benchmark their compounds against this scaffold to quantify the contribution of aromatic substitution to binding affinity.

Off-Target Profiling Panels Requiring a Defined Polypharmacology Reference

The compound's modest selectivity for sigma-1 over dopamine D5 (3-fold) and alpha-2A (3.4-fold) makes it a suitable reference standard for profiling assays designed to detect cross-reactivity among GPCR targets [1]. In contrast to haloperidol, which exhibits near-equivalent affinity for sigma-1 and D2, this compound provides a distinct selectivity fingerprint for calibrating high-throughput screening platforms [2].

Negative Control for High-Potency Sigma-1 Antagonist Studies

With a sigma-1 Ki of 1400 nM—820-fold to 1500-fold lower than reference antagonists BD-1047, NE-100, and haloperidol—this compound is optimally deployed as a negative control or low-affinity comparator in functional assays [1][2][3]. Its use validates that observed biological effects are attributable to high-affinity sigma-1 engagement rather than non-specific compound effects.

Chemical Probe Development and Medicinal Chemistry Optimization

The commercially available 97% pure compound (CAS 921213-09-4) provides a reliable starting material for medicinal chemistry derivatization, including alkylation and functional group interconversion . Procurement of the correctly specified CAS ensures that subsequent synthetic modifications are performed on the intended scaffold, avoiding the confounding influence of dimethoxy substitution present in readily available analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.